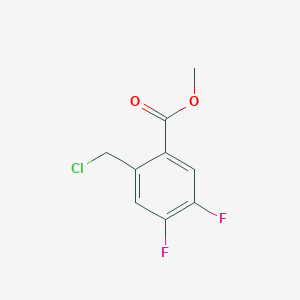

Methyl 2-chloromethyl-4,5-difluorobenzoate

Description

Methyl 2-chloro-4,5-difluorobenzoate (CAS 128800-36-2) is an aromatic ester with a benzoate backbone substituted with chlorine at the 2-position and fluorine atoms at the 4- and 5-positions. Its molecular formula is C₈H₅ClF₂O₂, with a molecular weight of 206.57 g/mol . The compound is characterized by:

- Halogen Influence: The electron-withdrawing chlorine and fluorine substituents enhance its polarity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

- Safety Profile: Classified under UN# 2810 (Class 6.1, Packing Group III), it poses hazards including acute toxicity (H301, H311, H331) upon ingestion, skin contact, or inhalation .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-4,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUVYHAXIABGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CCl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloromethyl-4,5-difluorobenzoate typically involves the esterification of 2-chloromethyl-4,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloromethyl-4,5-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Oxidation: Products include difluorobenzoic acids and aldehydes.

Reduction: Products include difluorobenzyl alcohols.

Scientific Research Applications

Methyl 2-chloromethyl-4,5-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 2-chloromethyl-4,5-difluorobenzoate involves its interaction with specific molecular targets. The chloromethyl group allows for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter the function of biological macromolecules, making it useful in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 2-chloro-4,5-difluorobenzoate with five analogous compounds, focusing on molecular structure, properties, and applications.

Substituent Variation: Halogen Type and Position

Table 1: Comparative Analysis of Halogen-Substituted Benzoates

Key Observations :

- Halogen Type : Bromine-substituted analogs (e.g., Methyl 2-bromo-4,5-difluorobenzoate) exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions compared to chlorine analogs .

- Ester Group: Ethyl esters (e.g., Ethyl 2-chloro-4,5-difluorobenzoate) have marginally higher boiling points due to increased alkyl chain length, influencing their solubility in non-polar solvents .

- Functional Groups: The amino-substituted derivative (Methyl 2-amino-4,5-difluorobenzoate) is critical in synthesizing enoxugrel and other cardiovascular drugs, leveraging its nucleophilic amino group for further functionalization .

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Reaction Type | Reaction Rate (Relative) | Yield (%) |

|---|---|---|---|

| Methyl 2-chloro-4,5-difluorobenzoate | Suzuki-Miyaura Coupling | Moderate | 60–75 |

| Methyl 2-bromo-4,5-difluorobenzoate | Suzuki-Miyaura Coupling | High | 85–92 |

| Methyl 2-amino-4,5-difluorobenzoate | Buchwald-Hartwig Amination | High | 78–88 |

Biological Activity

Methyl 2-chloromethyl-4,5-difluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, applications in medicinal chemistry, and relevant case studies.

This compound has the following structural characteristics:

- Chemical Formula : C9H8ClF2O2

- Molecular Weight : 232.62 g/mol

- Functional Groups : Contains a chloromethyl group and two fluorine atoms on a benzoate structure.

The unique combination of halogenated groups enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing it to form covalent bonds with various biological targets. This interaction can lead to the inhibition of enzyme activity or modulation of biological macromolecules, which is crucial in drug development .

Key Mechanisms:

- Nucleophilic Substitution : Reacts with nucleophiles such as amines and thiols.

- Oxidation and Reduction : Can be oxidized to form carboxylic acids or reduced to alcohols .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Potential use in developing antimicrobial agents due to its ability to inhibit bacterial growth.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic processes.

- Pharmaceutical Applications : Serves as an intermediate in synthesizing drugs targeting various diseases .

Applications in Medicinal Chemistry

This compound is utilized in the synthesis of bioactive molecules. Its role as a building block allows for the development of compounds with enhanced therapeutic profiles. Notably, it has been explored for its potential in creating inhibitors for cancer-related targets and other diseases .

Case Studies

- Synthesis of Enzyme Inhibitors :

-

Antimicrobial Activity Assessment :

- In vitro studies evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated promising activity, suggesting further exploration for therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2,4-difluorobenzoate | Lacks chloromethyl group | Different reactivity profile |

| 2-Chloro-4,5-difluorobenzoic acid | Contains carboxylic acid functionality | Enhanced solubility |

| Methyl 4-(bromomethyl)-3,5-difluorobenzoate | Bromine instead of chlorine | Altered electronic properties |

This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.